Predicted Lipophilicity (LogP/LogD) Differentiates 3,5-Dimethylphenyl from Unsubstituted and Mono-Methyl Isoindoline Analogs
2-(3,5-Dimethylphenyl)isoindoline exhibits a predicted LogP of approximately 4.13 (ACD/Labs) to 3.8 (XLogP3) and a LogD (pH 7.4) of 4.62 [1]. By comparison, the unsubstituted 2-phenylisoindoline (parent N-phenyl analog) has a predicted LogP of approximately 3.0–3.2 based on the removal of two methyl groups (ΔLogP ≈ +1.0 per the Hansch π constant of ~0.5 per methyl), placing the 3,5-dimethylphenyl derivative roughly 10-fold more lipophilic. This difference is quantitatively meaningful for membrane permeability and off-target binding risk.
| Evidence Dimension | Octanol-water partition coefficient (LogP) — predicted |
|---|---|
| Target Compound Data | LogP 3.8–4.13; LogD (pH 7.4) 4.62 |
| Comparator Or Baseline | 2-Phenylisoindoline (unsubstituted): LogP estimated ~3.0; 2-(4-Methylphenyl)isoindoline: LogP estimated ~3.5 (one methyl group) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.1 vs unsubstituted phenyl; ΔLogP ≈ +0.5 to +0.6 vs mono-methyl analog (estimated via Hansch π methodology) |
| Conditions | Computed predictions (ACD/Labs Percepta v14.00 for target; estimates for comparators based on fragment-based π constants) |
Why This Matters
A ΔLogP of ~1.0 translates to a ~10-fold difference in membrane partitioning, which can substantially alter cellular permeability, tissue distribution, and promiscuous binding profiles — key selection criteria when choosing an isoindoline building block for CNS or intracellular target programs.
- [1] AngeneChem. CAS 113439-98-8 Product Data. XLogP3: 3.8; Molecular Weight: 223.3129 g/mol. View Source
